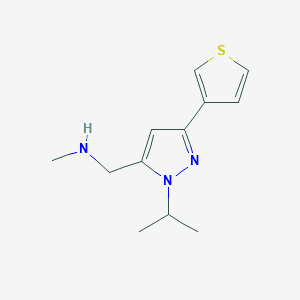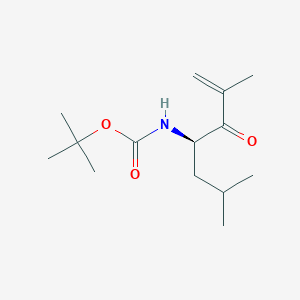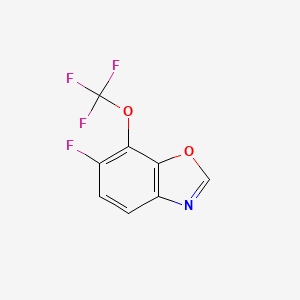
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole is a fluorinated heterocyclic compound It is characterized by the presence of a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethoxy group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic fluorination of a suitable benzoxazole precursor using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F) in the presence of a solvent like acetonitrile . The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods
Industrial production of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved safety when handling reactive fluorinating agents. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative .
Wissenschaftliche Forschungsanwendungen
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.
Wirkmechanismus
The mechanism of action of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoro-7-methoxy-1,3-benzoxazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group in 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Eigenschaften
Molekularformel |
C8H3F4NO2 |
|---|---|
Molekulargewicht |
221.11 g/mol |
IUPAC-Name |
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO2/c9-4-1-2-5-7(14-3-13-5)6(4)15-8(10,11)12/h1-3H |
InChI-Schlüssel |
PQSYSGLXPDPGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1N=CO2)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


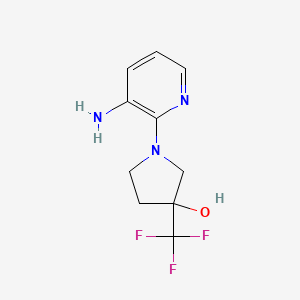

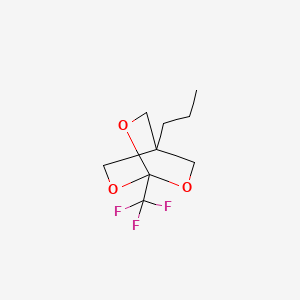


![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)



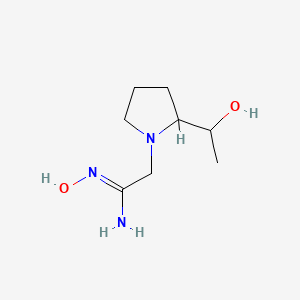

![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
